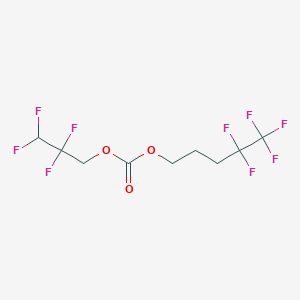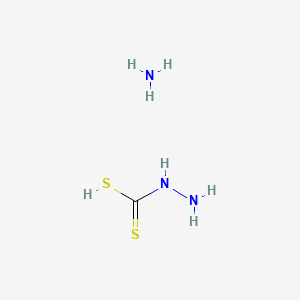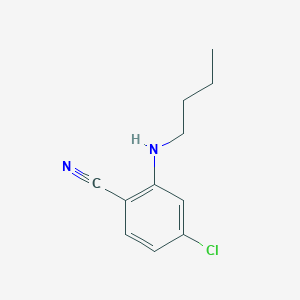
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide typically involves the reaction of azetidine derivatives with benzenesulfonamide. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring.
Applications De Recherche Scientifique
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Azetidine derivatives are explored for their potential as therapeutic agents due to their unique structural features and biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and catalysts.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(azetidin-3-yloxy)-N-methylacetamide: This compound has a similar azetidine ring structure but differs in the substituents attached to the nitrogen atom.
3-(prop-1-en-2-yl)azetidin-2-one: This compound contains an azetidine ring with different substituents, showing different biological activities.
Uniqueness
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of the azetidine ring and the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)17(14,15)11-6-4-3-5-10(11)16-9-7-12-8-9/h3-6,9,12H,7-8H2,1-2H3 |
Clé InChI |
NHFLCCZYXYXWAB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=CC=C1OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)

![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)


![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)






![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)

